Cas no 88321-09-9 (Aloxistatin)

Aloxistatin structure
Aloxistatin structure
商品名:Aloxistatin
CAS番号:88321-09-9
MF:C17H30N2O5
メガワット:342.430505275726
MDL:MFCD00132883
CID:722115
PubChem ID:24894681

Aloxistatin 化学的及び物理的性質

名前と識別子

    • 2-Oxiranecarboxylicacid,3-[[[(1S)-3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbonyl]-,ethyl ester, (2S,3S)-
    • E-64d [for Biochemical Research]
    • E-64d
    • (2S,3S)-3-[[[(1S)-3-Methyl-1-[[(3-methylbutyl)amino]carbonyl]-butyl]amino]carbonyl]-2-oxiranecarboxylic acid ethyl ester
    • 2-Oxiranecarboxylicacid,3-[[[(1S)-3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbo...
    • ALLATOSTATIN I
    • Aloxistatin
    • E 64d
    • E-64-d
    • E-64d (EST,EP 453,NSC 694281, Aloxistatin)
    • EST
    • L-trans-Epoxysuccinyl-Leu-3-methylbutylamide-ethyl ester
    • Aloxistatin (E-64d) EST Loxistatin
    • E64c ethyl ester
    • ep453
    • LOXASTATIN
    • LOXISTATIN
    • (2S,3S)-trans-Epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester
    • Ethyl (2S,3S)-3-[[(2S)-4-Methyl-1-[(3-methylbutyl)amino]-1-oxo-2-pentanyl]carbamoyl]-2-oxiranecarboxylate
    • (2S,3S)-3-[[(2S)-4-Methyl-1-[(3-methylbutyl)amino]-1-oxo-2-pentanyl]carbamoyl]-2-oxiranecarboxylic Acid Ethyl Ester
    • Aloxistatine
    • Aloxistatinum
    • Aloxistatina
    • Aloxistatin [INN]
    • E 64c ethyl ester
    • EST (pharmaceutical)
    • Aloxistatine [French]
    • Aloxistatinum [Latin]
    • Aloxistatina [Spanish]
    • C17H30N2O5
    • EP 453
    • E64d
    • L5W337AOUR
    • MLS000028372
    • SMR000058552
    • Ethyl (+)-(2S,3S)-2,3-epoxy-N-((S)-1-(isopentylcarbamoyl)-3-methylbutyl)succinamate
    • Oxiranecarb
    • Oxiranecarboxylic acid, 3-[[[(1S)-3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester, (2S,3S)- (9CI)
    • Oxiranecarboxylic acid, 3-[[[3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester, [2S-[2α,3β(R*)]]- (ZCI)
    • E64d/pepstatin
    • NSC 694281
    • Pepstatin E64d
    • MDL: MFCD00132883
    • インチ: 1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1
    • InChIKey: SRVFFFJZQVENJC-IHRRRGAJSA-N
    • ほほえんだ: C([C@H]1O[C@@H]1C(=O)OCC)(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C
    • BRN: 5354546

計算された属性

  • せいみつぶんしりょう: 342.21500
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 11
  • 複雑さ: 450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 4
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 97

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.0657 (rough estimate)
  • ゆうかいてん: 126°C(lit.)
  • ふってん: 538°C at 760 mmHg
  • 屈折率: 1.5800 (estimate)
  • ようかいど: Soluble in DMSO, DMF or ethanol
  • PSA: 97.03000
  • LogP: 1.79190
  • ようかいせい: 未確定

Aloxistatin セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-36
  • RTECS番号:RR0404300
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Aloxistatin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024293-250ug
Aloxistatin
88321-09-9 98%()
250ug
¥223 2023-09-07
LKT Labs
E0003-1 mg
E64-d
88321-09-9 ≥97%
1mg
$82.60 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11816-1mg
E 64d
88321-09-9 98%
1mg
¥416.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6040-100mg
Aloxistatin
88321-09-9 99.47%
100mg
¥ 8682 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E98090-5mg
Aloxistatin
88321-09-9 ,98%
5mg
¥899.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6040-25 mg
Aloxistatin
88321-09-9 99.47%
25mg
¥3770.00 2022-04-26
DC Chemicals
DC8485-250 mg
E-64d(Aloxistatin)
88321-09-9 >98%
250mg
$850.0 2022-02-28
ChemScence
CS-5996-100mg
Aloxistatin
88321-09-9 99.55%
100mg
$750.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E98090-100mg
Aloxistatin
88321-09-9 ,98%
100mg
¥4799.0 2023-09-07
Apollo Scientific
BIE1005-5mg
E-64d
88321-09-9
5mg
£73.00 2025-02-19

Aloxistatin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
リファレンス
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate
2.1 Solvents: Ethyl acetate
リファレンス
An efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), a new inhibitor of cysteine proteinases
Tamai, Masaharu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1098-104

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate
2.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
2.2 Solvents: Ethyl acetate ,  Water
リファレンス
A new synthesis of peptidyl epoxysuccinates for probing cysteine protease-inhibitor P3/S3 binding interactions
Roush, William R.; et al, Synthesis, 1999, 1500, 1500-1504

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, 0 °C
リファレンス
Stereoselective synthesis of the epoxysuccinyl peptide E-64c
Lygo, Barry; et al, Synlett, 2006, (13), 2063-2066

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate
2.1 Solvents: Ethyl acetate
リファレンス
An efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), a new inhibitor of cysteine proteinases
Tamai, Masaharu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1098-104

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ,  4-Methylmorpholine
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  50 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, 0 °C
リファレンス
Stereoselective synthesis of the epoxysuccinyl peptide E-64c
Lygo, Barry; et al, Synlett, 2006, (13), 2063-2066

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2.5 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
リファレンス
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium ethoxide Solvents: Ethanol ;  10 min, rt
1.2 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  4 h, rt
リファレンス
Stereoselective synthesis of E-64 and related cysteine proteases inhibitors from 2,3-epoxyamides
Sarabia, Francisco; et al, Bioorganic & Medicinal Chemistry, 2005, 13(5), 1691-1705

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethanol ;  1.5 h, 3 °C → 8 °C; 2.5 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2.5 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
リファレンス
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
1.2 Solvents: Ethyl acetate ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate
3.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
3.2 Solvents: Ethyl acetate ,  Water
リファレンス
A new synthesis of peptidyl epoxysuccinates for probing cysteine protease-inhibitor P3/S3 binding interactions
Roush, William R.; et al, Synthesis, 1999, 1500, 1500-1504

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
1.2 Solvents: Ethyl acetate ,  Water
リファレンス
A new synthesis of peptidyl epoxysuccinates for probing cysteine protease-inhibitor P3/S3 binding interactions
Roush, William R.; et al, Synthesis, 1999, 1500, 1500-1504

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Ethyl acetate
リファレンス
An efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), a new inhibitor of cysteine proteinases
Tamai, Masaharu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1098-104

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  1 h, 4 °C → 6 °C; 4 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
リファレンス
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ;  72 h, reflux
2.1 Reagents: Lithium ethoxide Solvents: Ethanol ;  10 min, rt
2.2 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  4 h, rt
リファレンス
Stereoselective synthesis of E-64 and related cysteine proteases inhibitors from 2,3-epoxyamides
Sarabia, Francisco; et al, Bioorganic & Medicinal Chemistry, 2005, 13(5), 1691-1705

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  50 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, 0 °C
リファレンス
Stereoselective synthesis of the epoxysuccinyl peptide E-64c
Lygo, Barry; et al, Synlett, 2006, (13), 2063-2066

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  4.5 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Water ;  1 h, 4 °C → 6 °C; 4 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
リファレンス
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

Aloxistatin Raw materials

Aloxistatin Preparation Products

Aloxistatin 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:88321-09-9)Aloxistatin
A858335
清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):180.0/301.0/494.0/1389.0
atkchemica
(CAS:88321-09-9)Aloxistatin
CL0630
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ